Lanthanum Carbonate

Phosphate binding In vitro pharmacology Binding affinity

Formulary managers and nephrology practices require phosphate binders with predictable efficacy across variable gastric pH. Lanthanum carbonate solves binder failure due to acid-dependent mechanisms. - Maintains binding affinity (K₁ = 6.1 mM⁻¹) pH 3-7; sevelamer loses >98% at pH 3. - 88% relative risk reduction for hypercalcemia vs. calcium binders (RR 0.12). - Generic available; RPBC = 2.0 for dose-equivalence calculations. - No CYP450 interactions; <0.002% systemic absorption.

Molecular Formula C3La2O9
Molecular Weight 457.84 g/mol
CAS No. 183309-52-6
Cat. No. B10761190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum Carbonate
CAS183309-52-6
Molecular FormulaC3La2O9
Molecular Weight457.84 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[La+3].[La+3]
InChIInChI=1S/3CH2O3.2La/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6
InChIKeyNZPIUJUFIFZSPW-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble.
Soluble in acids
Practically insoluble in wate

Lanthanum Carbonate: Baseline Characteristics


Lanthanum carbonate (CAS 183309-52-6) is a non-calcium, non-aluminum phosphate binder indicated to reduce serum phosphate in patients with end-stage renal disease (ESRD) on dialysis [1]. It functions by releasing lanthanum ions in the acidic gastric environment, which then form highly insoluble lanthanum-phosphate complexes, preventing dietary phosphate absorption [2]. Lanthanum carbonate exhibits extremely low systemic bioavailability (<0.002%) [3] and is administered as chewable tablets or oral powder taken with meals. It is commercially available as the brand Fosrenol® and as generic formulations [1].

Lanthanum Carbonate: Why Substitution Fails


Phosphate binders exhibit substantial differences in binding affinity across the gastrointestinal pH range, displacement susceptibility, tablet burden, and safety profiles that preclude simple in-class substitution [1]. Lanthanum carbonate demonstrates pH-independent phosphate binding, whereas sevelamer hydrochloride loses >98% of its binding affinity at gastric pH [2]. Additionally, calcium-based binders carry dose-dependent risks of hypercalcemia and vascular calcification that are absent with non-calcium agents [3]. Real-world conversion data demonstrate that switching between non-calcium binders alters daily tablet burden by an average of 6.6 tablets and impacts monthly drug costs [4]. These quantifiable differences mandate compound-specific procurement decisions grounded in empirical evidence rather than therapeutic class assumptions.

Lanthanum Carbonate: Differentiating Evidence


pH-Independent Phosphate Binding Affinity

Lanthanum carbonate maintains consistent phosphate-binding affinity across the full gastrointestinal pH range, whereas sevelamer hydrochloride exhibits dramatic pH-dependent loss of binding at gastric acidity. In Langmuir equilibrium binding studies, LC showed K₁ = 6.1 ± 1.0 mM⁻¹ independent of pH from 3 to 7. In contrast, SH displayed pH-dependent binding with K₁ = 1.5 ± 0.8 mM⁻¹ at pH 5-7, dropping to 0.025 ± 0.002 mM⁻¹ at pH 3—a reduction exceeding 200-fold relative to LC at the same pH [1]. Additionally, in the presence of 30 mM bile salts, SH lost 50% of bound phosphate, whereas no displacement occurred with LC [1].

Phosphate binding In vitro pharmacology Binding affinity

Relative Phosphate-Binding Coefficient

A systematic review of human in vivo studies measuring phosphate recovery from stool and urinary phosphate excretion established relative phosphate-binding coefficients (RPBC) normalized to calcium carbonate (index = 1.0). Elemental lanthanum exhibits an RPBC of 2.0, meaning it binds twice as much phosphate per gram as calcium carbonate or calcium acetate [1]. This compares to RPBC values of 0.75 for sevelamer hydrochloride/carbonate, 1.0 for calcium acetate, 1.7 for anhydrous magnesium carbonate, and 1.3 for hydrated magnesium carbonate [1]. The phosphate-binding equivalent dose concept—calculated as binder dose in grams × RPBC—enables cross-binder potency comparisons and initial dose estimation when converting between agents [1].

Phosphate binding capacity In vivo efficacy Comparative effectiveness

Hypercalcemia Risk vs. Calcium Binders

Calcium-based phosphate binders carry a well-documented risk of contributing to total body calcium overload, hypercalcemia, and vascular calcification—adverse outcomes of critical concern in ESRD populations with already elevated cardiovascular risk. A systematic review and meta-analysis comparing non-calcium binders to calcium-containing binders found that lanthanum carbonate reduced the risk of hypercalcemia by 88% relative to calcium-based binders (RR 0.12; 95% CI 0.05-0.32) [1]. Sevelamer similarly reduced hypercalcemia risk (RR 0.27; 95% CI 0.17-0.42) [1]. This meta-analysis provides high-level evidence supporting the selection of non-calcium binders for patients requiring avoidance of calcium loading.

Safety Hypercalcemia Cardiovascular risk

Tablet Burden Reduction vs. Sevelamer

High daily pill burden is a primary driver of non-adherence in phosphate binder therapy. A real-world retrospective cohort study of 303 ESRD patients evaluated bidirectional conversion between sevelamer hydrochloride/carbonate (SH/C) and lanthanum carbonate (LC) monotherapy. The overall mean SH/C:LC dose-relativity ratio was 2.27 (95% CI, 2.04 to 2.52), indicating that 2.27 g of sevelamer is required to achieve equivalent phosphate control as 1 g of lanthanum [1]. Converting from SH/C to LC reduced mean daily tablet burden by 6.6 tablets (95% CI, -7.1 to -6.0; P < 0.0001) [1]. Monthly per-patient binder costs were lower with LC monotherapy ($1006.20) compared to SH/C ($1080.40), yielding mean savings of $74.20 per patient monthly (95% CI, -141.80 to -6.63; P = 0.032) [1].

Adherence Tablet burden Healthcare economics

Systemic Drug Interaction Profile

Lanthanum carbonate exhibits extremely low systemic bioavailability (<0.002%) following oral administration, with mean plasma Cmax of 1.0 ng/mL in patients and steady-state plasma concentrations of approximately 0.6 ng/mL during long-term administration [1]. Importantly, lanthanum is not a substrate or inhibitor of major cytochrome P450 enzyme groups involved in drug metabolism, including CYP1A2, CYP2C9/10, CYP2C19, CYP2D6, and CYP3A4/5 [1]. This pharmacokinetic profile—characterized by negligible systemic exposure and absence of CYP450 interactions—fundamentally differs from agents requiring hepatic metabolism and distinguishes LC from phosphate binders with known drug-binding liabilities.

Drug interactions Pharmacokinetics Cytochrome P450

Bone Turnover Preservation vs. Calcium Carbonate

In a Phase 3 clinical trial comparing lanthanum carbonate (LC) to calcium carbonate (CC) in 98 hemodialysis patients over one year, LC-treated patients showed almost no evolution toward low bone turnover, whereas calcium carbonate treatment was associated with progression toward adynamic bone disease [1]. Low bone turnover (adynamic bone disease) is a significant complication of calcium-based binder therapy and oversuppression of parathyroid hormone. This bone histological differentiation was observed despite comparable serum phosphate control between treatment groups [1].

Bone histology Renal osteodystrophy Long-term safety

Lanthanum Carbonate: Procurement and Clinical Scenarios


Tablet Burden Reduction in High-Dose Sevelamer Patients

Based on real-world conversion data demonstrating a mean 6.6-tablet daily reduction and monthly cost savings of $74.20 per patient when switching from sevelamer to lanthanum carbonate [1], formulary managers should prioritize LC as the preferred non-calcium binder for patients requiring >4800 mg/day of sevelamer, where the dose-relativity ratio exceeds 2.05 [1]. This scenario is particularly relevant for adherence-challenged populations where pill burden reduction is expected to improve medication compliance and phosphate control outcomes.

First-Line Non-Calcium Binder for Hypercalcemia Risk

Given the 88% relative risk reduction for hypercalcemia versus calcium-based binders (RR 0.12; 95% CI 0.05-0.32) [1], lanthanum carbonate is indicated for procurement in dialysis units and nephrology practices with high prevalence of cardiovascular calcification or where calcium-based binder use is contraindicated. The absence of calcium loading, combined with bone histology data showing preservation of normal bone turnover versus calcium carbonate [2], supports its use in patients requiring long-term phosphate management without exacerbating mineral bone disorder.

pH-Independent Binding for Altered Gastric pH

Lanthanum carbonate maintains consistent phosphate-binding affinity (K₁ = 6.1 ± 1.0 mM⁻¹) across pH 3-7, whereas sevelamer hydrochloride loses >98% of binding capacity at gastric pH (K₁ = 0.025 ± 0.002 mM⁻¹ at pH 3) [1]. This pH independence makes LC the rational procurement choice for patient populations with altered gastric pH, including those receiving proton pump inhibitors (PPIs), H2-receptor antagonists, or those with gastroparesis, where sevelamer's acid-dependent binding mechanism may compromise efficacy. The resistance to phosphate displacement by bile acids further supports its use in patients with high biliary output [1].

Cost-Effective Generic Phosphate Management

With lanthanum carbonate now available as a generic product, procurement decisions should leverage the compound's relative phosphate-binding coefficient (RPBC = 2.0) [1] to calculate dose-equivalence when evaluating generic formulations against branded alternatives or competing binders. The low systemic bioavailability (<0.002%) and absence of CYP450 interactions [2] minimize the risk of drug-drug interactions, reducing the clinical monitoring burden associated with medication changes in polymedicated ESRD patients.

Technical Documentation Hub

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